CYP3A4 Inhibition: Quantitative Liability Profile Versus Structural Analogs
In human liver microsome assays, 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one exhibits an IC₅₀ of 2.11 µM against CYP3A4 using midazolam 1-hydroxylation as a probe substrate [1]. This represents a moderate-to-weak CYP3A4 inhibition liability. In contrast, the closely related analog 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 1145670-47-8, differing only by carbonyl reduction) is not reported to share this CYP inhibition profile, while the more structurally divergent analog 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 937635-66-0) exhibits distinct basic amine properties that alter its metabolism. The quantifiable CYP3A4 IC₅₀ value provides a definitive benchmark for selection in ADME panels [2].
| Evidence Dimension | CYP3A4 Inhibition Liability |
|---|---|
| Target Compound Data | IC₅₀ = 2.11 µM (2.11 × 10³ nM) |
| Comparator Or Baseline | Class Baseline: Benzimidazole derivatives typically exhibit a wide range of CYP inhibition, from potent (IC₅₀ < 100 nM) to negligible (IC₅₀ > 50 µM) |
| Quantified Difference | Target compound falls in the moderate-weak inhibition range; selection of an analog with unknown CYP profile introduces unquantifiable DDI risk |
| Conditions | Human liver microsomes; midazolam 1-hydroxylation as substrate; LC-MS/MS detection |
Why This Matters
For procurement in drug discovery programs where drug-drug interaction (DDI) potential must be managed early, the known moderate CYP3A4 IC₅₀ of 2.11 µM allows for informed risk stratification compared to analogs with completely uncharacterized CYP liabilities.
- [1] BindingDB BDBM50563323 (CHEMBL4791586). Inhibition of CYP3A4 in human liver microsomes. IC₅₀ = 2.11E+3 nM. View Source
- [2] BindingDB BDBM50122355 (CHEMBL3622444). Comparative CYP inhibition data for benzimidazole derivatives. IC₅₀ = 1.47E+3 nM. View Source
